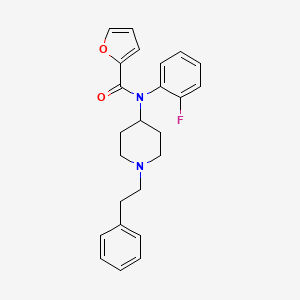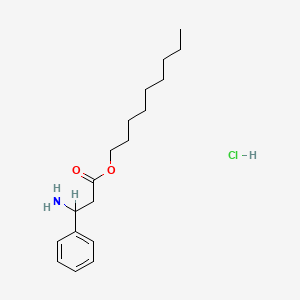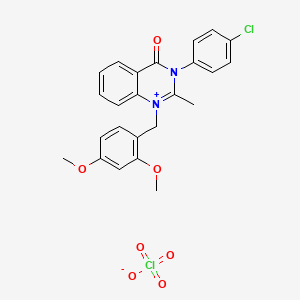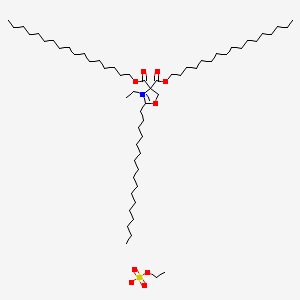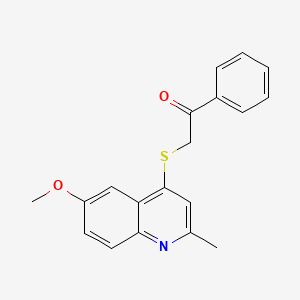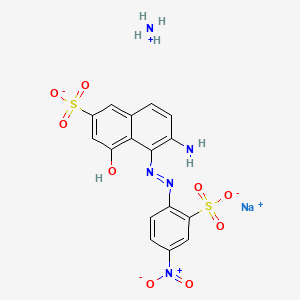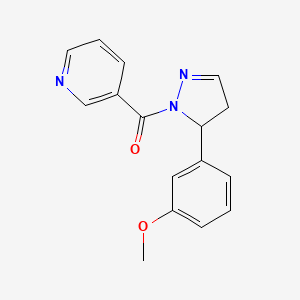
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline is a heterocyclic compound that features a pyrazoline ring substituted with a pyridylcarbonyl group at the 1-position and a methoxyphenyl group at the 5-position
Vorbereitungsmethoden
The synthesis of 1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline typically involves the reaction of 3-methoxyacetophenone with 3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the pyrazoline ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .
Vergleich Mit ähnlichen Verbindungen
1-(3-Pyridylcarbonyl)-5-(3-methoxyphenyl)-2-pyrazoline can be compared with other pyrazoline derivatives, such as:
1-(3-Pyridylcarbonyl)-3,5-diphenyl-2-pyrazoline: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
121306-63-6 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
[3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-6-2-4-12(10-14)15-7-9-18-19(15)16(20)13-5-3-8-17-11-13/h2-6,8-11,15H,7H2,1H3 |
InChI-Schlüssel |
LNMAMSJXXGPNQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CC=NN2C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


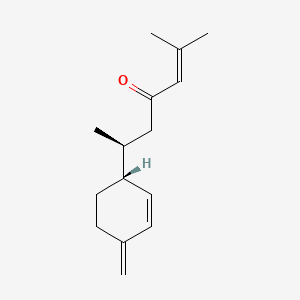

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
